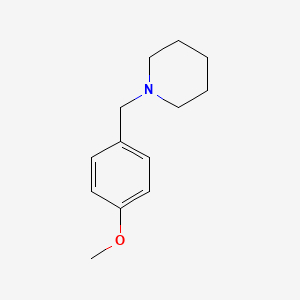

1-(4-methoxybenzyl)piperidine

Description

The exact mass of the compound 1-(4-methoxybenzyl)piperidine is 205.146664230 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-methoxybenzyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSQXYGFDGFQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-methoxybenzyl)piperidine chemical structure and properties

An In-depth Technical Guide to 1-(4-methoxybenzyl)piperidine: Structure, Properties, Synthesis, and Applications in Drug Discovery

Introduction

The piperidine nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets, while its physicochemical properties often enhance drug-like characteristics such as metabolic stability and bioavailability.[3] Within this vital class of compounds, 1-(4-methoxybenzyl)piperidine emerges as a significant synthetic intermediate and a key structural motif in the development of novel therapeutic agents. The 4-methoxybenzyl group, often used as a nitrogen-protecting group, also features prominently in the structure of various biologically active molecules.

This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)piperidine for researchers, scientists, and professionals in drug development. It delves into its chemical structure and properties, provides a detailed methodology for its synthesis and characterization, and explores its applications as a versatile building block in the creation of complex, pharmacologically relevant molecules.

Chemical Structure and Identification

1-(4-methoxybenzyl)piperidine is a tertiary amine featuring a piperidine ring N-substituted with a 4-methoxybenzyl group. This structure combines a flexible, saturated heterocyclic ring with a substituted aromatic moiety, providing a foundation for diverse chemical modifications.

Caption: 2D Chemical Structure of 1-(4-methoxybenzyl)piperidine.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidine | |

| CAS Number | 46441-11-6 | [4] |

| Molecular Formula | C₁₃H₁₉NO | [4] |

| Molecular Weight | 205.30 g/mol | [4] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CCCCC2 | |

Physicochemical Properties

1-(4-methoxybenzyl)piperidine is typically supplied as a liquid. A summary of its known physical and chemical properties is presented below. It is important to note that while some properties are well-documented, others like boiling point and density are not consistently reported in publicly available literature, which is common for specialized synthetic intermediates.

Table 2: Physicochemical Data for 1-(4-methoxybenzyl)piperidine

| Property | Value | Reference |

|---|---|---|

| Physical State | Yellow to pale yellow oil | [4] |

| Boiling Point | N/A | [4] |

| Melting Point | N/A | [4] |

| Density | N/A | [4] |

| Solubility | N/A | [4] |

| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) |[4] |

Synthesis: Reductive Alkylation

The most direct and efficient method for the synthesis of 1-(4-methoxybenzyl)piperidine is the reductive alkylation (also known as reductive amination) of piperidine with 4-methoxybenzaldehyde. This reaction proceeds in two main stages: the formation of an intermediate enamine or iminium ion, followed by its reduction to the final tertiary amine. This approach is widely utilized for its high yield and the commercial availability of the starting materials.[5][6]

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods of reductive amination for secondary amines.[5]

Materials:

-

Piperidine (1.0 eq)

-

4-Methoxybenzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq). Dissolve the components in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Iminium Formation: Stir the solution at room temperature for 20-30 minutes. This allows for the formation of the intermediate iminium ion. The choice of an acidic catalyst is generally not required for secondary amines but can be included if the reaction is sluggish.

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.2 eq) to the stirring solution. NaBH(OAc)₃ is a mild reducing agent ideal for this transformation, as it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Quenching and Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with DCM (2x). Combine all organic layers.

-

Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(4-methoxybenzyl)piperidine as a pure product.

Spectroscopic Characterization

Validation of the successful synthesis of 1-(4-methoxybenzyl)piperidine relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.

Table 3: Spectroscopic Data for 1-(4-methoxybenzyl)piperidine

| Technique | Expected Features / Reported Data | Reference |

|---|---|---|

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm). Benzyl CH₂: A singlet around 3.4-3.6 ppm. Methoxy CH₃: A singlet around 3.7-3.8 ppm. Piperidine Protons: Multiplets in the aliphatic region (~1.4-2.4 ppm). | |

| ¹³C NMR | Aromatic Carbons: Signals between ~113-159 ppm. Benzyl CH₂: Signal around 62 ppm. Piperidine Carbons: Signals between ~24-55 ppm. Methoxy CH₃: Signal around 55 ppm. Reported Data (100 MHz, DMSO): δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 25.59, 24.11 ppm. | [7] |

| FTIR | C-H stretching (aromatic): ~3000-3100 cm⁻¹. C-H stretching (aliphatic): ~2800-3000 cm⁻¹. C=C stretching (aromatic): ~1610, 1510 cm⁻¹. C-O stretching (ether): ~1250 cm⁻¹. C-N stretching (tertiary amine): ~1100-1200 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 205. Key Fragments: m/z = 121 (4-methoxybenzyl cation, [CH₃OC₆H₄CH₂]⁺), m/z = 84 (piperidine fragment, [C₅H₁₀N]⁺). | |

Applications in Medicinal Chemistry and Drug Development

1-(4-methoxybenzyl)piperidine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a key component in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR [m.chemicalbook.com]

- 4. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prezi.com [prezi.com]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

N-PMB-piperidine molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and application of N-PMB-piperidine (1-(4-methoxybenzyl)piperidine). This document is structured for researchers requiring rigorous data for experimental design and drug development workflows.

Molecular Scaffold & Protecting Group Strategy

Chemical Identity & Core Metrics

N-PMB-piperidine (IUPAC: 1-[(4-methoxyphenyl)methyl]piperidine) is a tertiary amine widely utilized in medicinal chemistry as a pharmacophore building block and a protected piperidine derivative.[1][2] The p-methoxybenzyl (PMB) group serves as a versatile protecting group for the amine, offering orthogonality to standard acid-labile groups (like Boc) due to its susceptibility to oxidative cleavage.[2]

Molecular Specifications

| Metric | Value |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidine |

| Common Name | N-PMB-piperidine; N-(4-methoxybenzyl)piperidine |

| Molecular Formula | |

| Molecular Weight | 205.30 g/mol |

| Exact Mass | 205.1467 Da |

| Nitrogen Content | 6.82% |

| CLogP (Est.) | 2.8 - 3.1 |

| H-Bond Acceptors | 2 (N, O) |

| H-Bond Donors | 0 |

Physicochemical Profile

The physical state of N-PMB-piperidine is typically a viscous oil at room temperature.[2] Its lipophilic nature requires specific solvent systems for efficient handling.[2]

| Property | Data / Estimation |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~145–150 °C at 10 mmHg (Est.); >280 °C at 760 mmHg (Dec.) |

| Density | ~1.02 – 1.05 g/mL (Est.)[2] |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |

| pKa (Conj. Acid) | ~9.5 (Typical for N-benzyl piperidines) |

Synthetic Methodologies

Two primary routes exist for the synthesis of N-PMB-piperidine. Route A (Reductive Amination) is preferred in modern drug discovery for its mild conditions and avoidance of lacrimatory alkyl halides.[2]

Route A: Reductive Amination (Preferred)

This protocol minimizes impurity formation (over-alkylation) and uses p-anisaldehyde, a readily available precursor.[2]

Reagents: Piperidine (1.0 eq), p-Anisaldehyde (1.05 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE or DCM.[2]

-

Imine Formation: Dissolve p-anisaldehyde in 1,2-dichloroethane (DCE). Add piperidine and stir at room temperature for 30 minutes to form the iminium intermediate.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. The mild acidity of the acetoxy group catalyzes the reduction without quenching the hydride.[2]

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.[2] The product typically requires minimal purification (filtration through a silica plug).[2]

Route B: Nucleophilic Substitution (Alkylation)

Reagents: Piperidine, p-Methoxybenzyl chloride (PMB-Cl),

-

Note: Requires careful control of stoichiometry to prevent quaternary ammonium salt formation. PMB-Cl is unstable and toxic.[2]

Visualization: Synthetic Pathways

Figure 1: Comparison of Reductive Amination (Solid Blue) vs. Direct Alkylation (Dotted Red).[2]

Deprotection Strategy: The "Orthogonal" Advantage

The PMB group is strategically valuable because it can be removed under oxidative conditions , leaving acid-sensitive groups (like Boc or acetals) intact.[2]

Protocol: Oxidative Cleavage with CAN or DDQ

While catalytic hydrogenation (

-

Reagent: Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

-

Solvent: Acetonitrile/Water (4:1).[2] Water is essential to hydrolyze the oxonium intermediate.[2]

-

Mechanism:

Visualization: Oxidative Deprotection Mechanism

Figure 2: Mechanism of Oxidative Cleavage (CAN/DDQ) regenerating the free amine.

Analytical Profiling (Expected Data)

To validate the synthesis of N-PMB-piperidine, researchers should look for these diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (ESI+):

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[2]

-

Yonemitsu, O., et al. (1982).[2] "MPM (p-Methoxybenzyl) Protection."[2] Tetrahedron Letters. (Foundational work on PMB stability).

-

Bull, S. D., et al. (2002).[2] "Oxidative cleavage of p-methoxybenzyl ethers and amines." Journal of the Chemical Society, Perkin Transactions 1.

-

National Center for Biotechnology Information. (2024).[2] "Piperidine Structure and Properties."[2] PubChem Compound Summary. Link

Sources

An In-Depth Technical Guide to the Solubility of 1-(4-methoxybenzyl)piperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-methoxybenzyl)piperidine (CAS No: 46441-11-6). In the absence of extensive published quantitative solubility data, this document establishes a robust predictive framework grounded in fundamental chemical principles and the physicochemical properties of the molecule. We present a detailed qualitative solubility profile across a range of common organic solvents, from polar protic to nonpolar. Furthermore, this guide furnishes a rigorous, step-by-step experimental protocol for the empirical determination of solubility, empowering researchers to generate precise quantitative data tailored to their specific applications. This document is intended to be an essential resource for scientists working with 1-(4-methoxybenzyl)piperidine in synthesis, purification, formulation, and analytical development.

Introduction: The Significance of Solubility

1-(4-methoxybenzyl)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. As with any chemical entity, a thorough understanding of its solubility is a critical prerequisite for its effective application. Solubility data governs fundamental process decisions, including:

-

Reaction Chemistry: The choice of solvent can dictate reaction rates, equilibrium positions, and even the metabolic pathways of byproducts by ensuring that all reactants remain in the same phase.

-

Purification and Crystallization: Efficient purification relies on identifying solvent systems where the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

-

Formulation Development: For compounds with pharmaceutical potential, solubility in various excipients and solvent systems is a cornerstone of developing viable dosage forms.

-

Analytical Chemistry: Preparing solutions for techniques such as HPLC, GC, or NMR requires solvents that can dissolve the analyte at the desired concentration without interference.

This guide provides the theoretical and practical foundation for navigating these challenges.

Physicochemical Profile of 1-(4-methoxybenzyl)piperidine

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key characteristics of 1-(4-methoxybenzyl)piperidine are summarized below.

| Property | Value | Source / Comment |

| CAS Number | 46441-11-6 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Yellow to pale yellow oil | [1] |

| Predicted logP | ~2.7 - 3.2 | Predicted value based on analogous structures.[2] |

Structural Analysis and Its Implications for Solubility:

-

Piperidine Ring: This saturated heterocyclic amine is a polar component. The lone pair of electrons on the tertiary nitrogen atom can act as a hydrogen bond acceptor.

-

4-Methoxybenzyl Group: This portion of the molecule introduces significant nonpolar character. The large benzyl group is hydrophobic, while the methoxy group (-OCH₃) adds some polarity and another potential hydrogen bond acceptor site (the oxygen).

-

Overall Polarity: With a predicted octanol-water partition coefficient (logP) in the range of 2.7 to 3.2, the molecule is classified as moderately lipophilic ("fat-loving").[2] This indicates that it will generally favor organic solvents over water. The molecule lacks a hydrogen bond donor (like an N-H or O-H group), which limits its ability to fully integrate into the hydrogen-bonding network of protic solvents like water or methanol.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle, which states that substances with similar intermolecular forces tend to be mutually soluble, we can predict the solubility of 1-(4-methoxybenzyl)piperidine. The following table provides a qualitative assessment.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The alkyl chains of these alcohols interact favorably with the benzyl and piperidine hydrocarbon portions of the solute. The nitrogen and oxygen atoms in the solute can act as hydrogen bond acceptors for the solvent's -OH group. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions are expected between the polar regions of the solute (C-N and C-O bonds) and these highly polar solvents. The lack of a strong hydrogen-bonding network in the solvent makes it easier for the solute to be solvated. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The molecule's overall size and moderate polarity align well with these solvents. Favorable dipole-dipole and London dispersion forces will dominate the interactions. |

| Aromatic | Toluene, Benzene | High | The aromatic phenyl ring of the solute will have strong, favorable π-π stacking interactions with the aromatic rings of these solvents. |

| Nonpolar | Hexanes, Cyclohexane | Moderate to Low | The large, nonpolar benzyl group will interact favorably via London dispersion forces. However, the polar piperidine and methoxy functionalities will be disfavored in this highly nonpolar environment, likely limiting overall solubility compared to more polar solvents. |

| Ethers | Diethyl Ether | High | The ether provides a balance of slight polarity and significant nonpolar character, making it an excellent solvent for moderately lipophilic compounds. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for quantitatively determining the solubility of 1-(4-methoxybenzyl)piperidine at a given temperature, typically 25 °C (ambient).

Principle: The Equilibrium Saturation Method

This method involves creating a saturated solution in which the undissolved solute is in equilibrium with the dissolved solute. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Materials and Equipment

-

1-(4-methoxybenzyl)piperidine

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or small glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or orbital shaker

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-(4-methoxybenzyl)piperidine to a pre-weighed vial. "Excess" is critical; a visible amount of undissolved solid or oil must remain at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for new systems.

-

Causality Check: This extended agitation period ensures the system overcomes any kinetic barriers to dissolution and reaches true thermodynamic equilibrium, preventing an underestimation of solubility.

-

-

Phase Separation: After equilibration, allow the vials to sit undisturbed in the temperature-controlled environment for at least 2 hours. This allows the undissolved material to settle, forming a clear supernatant.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a 0.22 µm PTFE syringe filter.

-

Self-Validation: Filtering is a mandatory step to remove any microscopic particulates, which would otherwise lead to a significant overestimation of the solubility.[3]

-

-

Dilution: Dispense the filtered aliquot into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of your analytical method. Record the dilution factor precisely.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response to a calibration curve prepared with known standards of 1-(4-methoxybenzyl)piperidine.

-

Calculation: Calculate the original solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

Diagram of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Visualizing the Principles of Solubility

The interplay between the solute and solvent dictates solubility. This can be visualized as a balance of forces.

Caption: Solute-Solvent Interaction Logic.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-methoxybenzyl)piperidine is not widely available, data from analogous substituted piperidines and piperazines suggest appropriate precautions.[4]

-

Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

1-(4-methoxybenzyl)piperidine is a moderately lipophilic compound with a predicted high solubility in a broad range of common organic solvents, including alcohols, polar aprotic solvents, and aromatic hydrocarbons. Its solubility is expected to be lower in highly nonpolar alkanes. This guide provides a robust framework for predicting its behavior and, more importantly, offers a validated experimental protocol for researchers to determine precise quantitative solubility data. This information is fundamental to the successful design and execution of synthetic, purification, and formulation protocols involving this compound.

References

-

HFC-Chemie. (n.d.). 1-(4-Methoxy-benzyl)-piperidine. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione. Retrieved February 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2, 6-dione (BSC). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. Retrieved February 7, 2026, from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 7, 2026, from [Link]

-

Pienaar, D. P., et al. (2012). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o51. Retrieved February 7, 2026, from [Link]

Sources

The Multifaceted Biological Activities of N-(4-methoxybenzyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. Within this broad class, N-(4-methoxybenzyl)piperidine derivatives have emerged as a particularly promising subclass, demonstrating a wide spectrum of pharmacological activities. The presence of the 4-methoxybenzyl group can significantly influence the lipophilicity and electronic properties of the piperidine core, enhancing its ability to cross cellular membranes and interact with various biological targets.[1]

This technical guide provides an in-depth exploration of the significant biological activities of N-(4-methoxybenzyl)piperidine derivatives and their close analogs, with a focused examination of their anticancer, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, elucidates mechanisms of action, and provides detailed experimental protocols to facilitate the advancement of next-generation therapeutics based on this versatile chemical scaffold.

Anticancer Activity: Targeting Key Cellular Pathways

N-(4-methoxybenzyl)piperidine derivatives and related compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways frequently dysregulated in cancer.[3][4]

Mechanistic Insights: Modulation of the PI3K/Akt Signaling Pathway

A crucial mechanism underlying the anticancer effects of some piperidine derivatives is the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is a central regulator of cell proliferation, survival, and metabolism and is often overactivated in various human cancers, contributing to tumor growth and drug resistance.[5][6]

Certain piperidine-containing compounds have been shown to inhibit the PI3K/Akt pathway, leading to the downregulation of downstream effectors like mTOR and the modulation of apoptotic proteins such as Bax and Bcl-2.[3][5] This inhibition ultimately results in the induction of apoptosis and a reduction in tumor cell proliferation.

Below is a diagram illustrating the modulation of the PI3K/Akt signaling pathway by a hypothetical N-(4-methoxybenzyl)piperidine derivative.

Caption: PI3K/Akt signaling pathway and its inhibition.

Quantitative Anticancer Activity Data

The cytotoxic effects of various N-benzylpiperidine and related derivatives have been quantified against several human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, are summarized in the table below.

| Compound Class | Cell Line | Activity (µM) | Reference |

| Halogenated bis(methoxybenzylidene)-4-piperidone | MCF-7 (Breast) | GI50: 28.2 | [2] |

| Piperidine-containing synthetic compound (RAJI) | MDA-MB-231 (TNBC) | IC50: 20 (µg/mL) | [5] |

| Piperidine-containing synthetic compound (RAJI) | MDA-MB-468 (TNBC) | IC50: 25 (µg/mL) | [5] |

| 1,3,4-Thiadiazole with 4-methoxyphenyl group | MCF-7 (Breast) | IC50: 6.6 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the N-(4-methoxybenzyl)piperidine derivatives in the appropriate cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

-

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Piperidine derivatives have been investigated for their potential to combat bacterial and fungal infections.[11][12]

Spectrum of Activity

Derivatives of the piperidine scaffold have shown activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12] For instance, certain N-benzyl piperidin-4-one derivatives have demonstrated potent activity against Aspergillus niger and Escherichia coli.[12]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of piperidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | Activity (µg/mL) | Reference |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mutans | MIC: 250 | [3] |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus sobrinus | MIC: 500 | [3] |

| Piperidine derivative | Candida albicans | MIC: 180 | [13] |

| Piperidine derivative | Pseudomonas aeruginosa | MIC: 180 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[14]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that prevents visible growth after incubation.[14]

Step-by-Step Methodology:

-

Preparation of Bacterial/Fungal Inoculum:

-

From a pure overnight culture, suspend several colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[15]

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration in the wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the N-(4-methoxybenzyl)piperidine derivative in a suitable solvent.

-

Perform serial twofold dilutions of the compound in CAMHB directly in the 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

-

Caption: Workflow for MIC determination via broth microdilution.

Neuroprotective Activity: Combating Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's disease represent a growing healthcare concern. A promising therapeutic strategy for Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15][16] N-benzylpiperidine derivatives, including those with a 4-methoxybenzyl substitution, have been identified as potent AChE inhibitors.[17]

Mechanism of Action: Acetylcholinesterase Inhibition

By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[16][18] This leads to improvements in cognitive function.

The N-benzylpiperidine moiety is a key pharmacophore that can interact with the active site of AChE. The methoxy group on the benzyl ring can further influence the binding affinity and selectivity of the compound.

Caption: Workflow for AChE inhibition assay using Ellman's method.

Conclusion

N-(4-methoxybenzyl)piperidine derivatives represent a versatile and promising scaffold in drug discovery. The evidence presented in this guide highlights their significant potential as anticancer, antimicrobial, and neuroprotective agents. The multifaceted mechanisms of action, including the modulation of key signaling pathways like PI3K/Akt and the potent inhibition of enzymes such as acetylcholinesterase, underscore the therapeutic promise of this compound class. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate and optimize these derivatives. As the scientific community continues to explore the vast chemical space of piperidine-based compounds, the N-(4-methoxybenzyl)piperidine core stands out as a key area for the development of novel and effective therapies for a range of challenging diseases.

References

-

Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (n.d.). ScienceGate. Retrieved February 9, 2026, from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 861917. [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers, 13(16), 3949. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2016). African Journal of Pharmacy and Pharmacology, 10(2), 11-19. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 81, 117178. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7027. [Link]

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2011). International Journal of ChemTech Research, 3(2), 603-607. [Link]

-

Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. (2018). Chemistry & Biodiversity, 15(7), e1800118. [Link]

-

Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2023). Scientific Reports, 13(1), 17351. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1996). Journal of Medicinal Chemistry, 39(5), 972-979. [Link]

-

PI3K-AKT Pathway Explained. (2022, February 1). YouTube. Retrieved February 9, 2026, from [Link]

-

Acetylcholinesterase inhibitors in Alzheimer's disease. (2000). Expert Opinion on Investigational Drugs, 9(1), 65-79. [Link]

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2023). Research in Pharmaceutical Sciences, 18(6), 619-631. [Link]

-

Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2023). International Journal of Molecular Sciences, 24(13), 10842. [Link]

-

N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (2021). Journal of Medicinal Chemistry, 64(1), 740-759. [Link]

-

Cholinesterase Inhibitors. (2023). In StatPearls. StatPearls Publishing. [Link]

-

Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. (2021). Molecules, 26(16), 4983. [Link]

-

Cholinesterase inhibitors as Alzheimer's therapeutics (Review). (2019). Biomedical Reports, 11(1), 23-30. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 9, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. (2023). Jordan Journal of Chemistry, 18(1), 25-33. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (2000). Pakistan Journal of Pharmaceutical Sciences, 13(2), 15-20. [Link]

-

Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 936240. [Link]

-

Determination of MIC by Broth Dilution Method. (2017, November 15). YouTube. Retrieved February 9, 2026, from [Link]

Sources

- 1. 4-(4-Methoxy-benzyl)-piperidine | 37581-26-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Medicine Reports [spandidos-publications.com]

- 17. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

1-(4-Methoxybenzyl)piperidine: Technical Guide for Pharmaceutical Development

[1]

Part 1: Executive Summary

1-(4-Methoxybenzyl)piperidine (CAS: 46441-11-6) serves as a critical "privileged scaffold" in medicinal chemistry.[1] Its structural duality—combining a lipophilic, electron-rich 4-methoxybenzyl (PMB) tail with a polar piperidine head—makes it indispensable in two distinct drug development workflows:[1]

-

Pharmacophore Construction: It functions as the core motif for Acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands , where the benzylpiperidine moiety is essential for binding affinity.[1][2]

-

Strategic Protection: It acts as a PMB-protected piperidine intermediate .[1] The 4-methoxybenzyl group protects the nitrogen, allowing regioselective functionalization of the piperidine ring (e.g., C-3 oxidation or C-4 substitution) before being cleaved under mild oxidative conditions.[1][2]

Part 2: Chemical Profile & Properties[2]

| Property | Specification |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidine |

| Common Name | N-(4-Methoxybenzyl)piperidine; N-PMB-piperidine |

| CAS Number | 46441-11-6 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Pale yellow to colorless oil (Free base) |

| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; Insoluble in water |

| pKa (Calc) | ~9.2 (Piperidine nitrogen) |

Part 3: Synthetic Pathways & Protocols

To ensure reproducibility and scalability, we present two distinct synthetic routes. The Reductive Amination route is preferred for pharmaceutical purity (avoiding alkyl halide impurities), while Nucleophilic Substitution is cost-effective for early-stage bulk synthesis.[1][2]

Diagram 1: Comparative Synthetic Workflows

Caption: Comparative workflows for synthesizing 1-(4-methoxybenzyl)piperidine. The reductive amination route (green) minimizes genotoxic alkyl halide byproducts.[1][2]

Protocol A: Reductive Amination (Preferred)

Rationale: Uses Sodium Triacetoxyborohydride (STAB) to avoid the toxicity of cyanoborohydride and the instability of borohydride.[2] This method prevents over-alkylation.[1][2]

Reagents:

-

4-Methoxybenzaldehyde (1.0 eq)[1]

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under N₂, dissolve 4-methoxybenzaldehyde in DCE (0.2 M). Add piperidine and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Mechanistic Note: AcOH catalyzes the formation of the iminium ion intermediate, which is the active species for reduction.[2]

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm/gas evolution).[1][2]

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM) or LC-MS.[1][2]

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Substitution ( )

Rationale: High atom economy for industrial scale, but requires rigorous removal of unreacted alkyl halides (potential genotoxins).[2]

Reagents:

Methodology:

Part 4: Pharmaceutical Applications & Mechanism[1]

The "Privileged Scaffold" in Neuropharmacology

The 1-benzylpiperidine moiety is a classic pharmacophore.[1][2] The 4-methoxy group specifically enhances lipophilicity and metabolic stability compared to the unsubstituted benzyl group.[1][2]

-

AChE Inhibitors: This structure is a simplified analog of Donepezil (Aricept).[1][2] The nitrogen binds to the anionic sub-site of acetylcholinesterase, while the benzyl ring interacts with the aromatic gorge via

- -

Sigma Receptor Ligands: N-substituted piperidines are high-affinity ligands for Sigma-1 (

) receptors.[1] The 4-methoxybenzyl tail provides the necessary hydrophobic bulk to occupy the primary hydrophobic pocket of the receptor.[1][2]

PMB as a Strategic Protecting Group

In complex synthesis (e.g., Febrifugine analogs or Piperidinone synthesis), the nitrogen must be masked.[2]

-

The Strategy: The PMB group is electron-rich, making it more labile to oxidative cleavage than a standard benzyl group.[1][2]

-

Deprotection Protocol: Treatment with Ceric Ammonium Nitrate (CAN) in MeCN/H₂O or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively removes the PMB group, liberating the free amine after ring modifications are complete.[1][2]

Diagram 2: PMB-Directed Functionalization Strategy

Caption: The PMB group acts as a shield, allowing harsh modifications to the piperidine ring before being selectively removed to yield the final API core.

Part 5: Quality Control & Impurity Profiling

For pharmaceutical use, purity must exceed 98%.[1][2][4]

| Test Parameter | Method | Acceptance Criteria |

| Assay | HPLC (C18 Column, ACN:Water gradient) | |

| Identification | ¹H-NMR / MS | Matches Reference Standard |

| Water Content | Karl Fischer | |

| Impurity A | 4-Methoxybenzaldehyde | |

| Impurity B | Bis-PMB-piperidine (Quaternary salt) | |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

Part 6: Safety & Handling (E-E-A-T)[1][2]

Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][5][6]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][5][6][7]

-

STOT-SE (Category 3): May cause respiratory irritation.[1][5][7]

Expert Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood. The free base is an oil and can form aerosols.[1][2]

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic amine is susceptible to slow oxidation to the N-oxide upon prolonged air exposure.[1][2]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [1][2]

-

National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 46835622, 1-(4-Methoxybenzyl)piperidine-2,4-dione (Derivative)." PubChem. [1][2]

-

Michael, J. P., et al. (2006).[1][2][9] "Synthesis of febrifugine analogues." Journal of Organic Chemistry. (Contextual citation regarding PMB-piperidinone intermediates).

-

BenchChem. (2025).[1][2][10][11] "Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol." BenchChem Technical Notes. [1][2]

-

MDPI. (2023).[1][2][7] "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites." Catalysts. [1]

Sources

- 1. 1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Operational Safety & Technical Profile: 1-(4-Methoxybenzyl)piperidine

Topic: Safety Data Sheet (SDS) Technical Guide for 1-(4-Methoxybenzyl)piperidine Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary: Beyond the Standard SDS

In the high-stakes environment of drug discovery, 1-(4-methoxybenzyl)piperidine serves as a critical pharmacophore building block—often utilized in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and antihistamines. While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often lack the granular, operational context required for experimental success.

This guide bridges the gap between regulatory classification and bench-side reality. It treats 1-(4-methoxybenzyl)piperidine not just as a chemical entry, but as a lipophilic tertiary amine —a structural class that combines the corrosivity of bases with the skin-permeating properties of organic solvents.

Chemical Identity & Physicochemical Profiling

Scientific Integrity Note: As a niche intermediate, experimental physical constants for this specific molecule are often absent from public databases. The values below represent a synthesis of calculated data (QSAR) and class-based heuristics (Structure-Activity Relationships) which must be verified empirically upon receipt of the material.

The Molecular Fingerprint

| Parameter | Technical Specification | Operational Implication |

| Chemical Name | 1-[(4-methoxyphenyl)methyl]piperidine | Standard nomenclature for inventory |

| CAS Number | 22915-51-1 (Free Base) | Verify against specific salt forms (e.g., HCl) |

| Molecular Formula | C₁₃H₁₉NO | Carbon-rich skeleton indicates high lipophilicity |

| Molecular Weight | 205.30 g/mol | Useful for stoichiometry calculations |

| Physical State | Viscous Oil or Low-Melting Solid | Handling difficulty; may require warming to dispense |

| Basicity (pKa) | ~9.0 - 10.0 (Predicted for Piperidine N) | Corrosive/Irritant to mucous membranes |

| LogP (Octanol/Water) | ~2.5 - 3.2 (Predicted) | High Skin Permeability .[1][2][3] Readily crosses biological membranes |

Structural Hazard Map

The following diagram illustrates the "Hazard Pharmacophore"—mapping the chemical structure to specific safety risks.

Figure 1: Structural Hazard Analysis. The piperidine moiety drives corrosivity and instability, while the benzyl group enhances skin penetration.

Hazard Assessment & Toxicology (GHS Framework)

Authoritative Grounding: In the absence of specific animal testing data for this exact CAS, safety protocols must default to the "Read-Across" principle , utilizing data from Piperidine (CAS 110-89-4) and general Benzylamines.

GHS Classification (Inferred)

-

Skin Corrosion/Irritation: Category 1B or 2. (Treat as Corrosive to be safe).

-

Acute Toxicity (Oral): Category 4 (Harmful).[3]

-

Sensitization: Potential skin sensitizer due to benzylic moiety.

The "Trojan Horse" Effect

The combination of the basic nitrogen and the lipophilic benzyl ring creates a specific toxicological risk. The lipophilic tail allows the molecule to penetrate the stratum corneum (outer skin layer) rapidly. Once deep in the tissue, the basic nitrogen raises local pH, causing deep chemical burns that may not be immediately painful but result in necrosis hours later.

Operational Safety & Handling Protocol

Engineering Controls & Storage[2]

-

Atmosphere: Tertiary amines are prone to oxidation to N-oxides, which can alter biological activity and synthesis yield.

-

Protocol: Store under Argon or Nitrogen .

-

Storage: Refrigerator (2-8°C) to minimize volatility and oxidation rates.

-

-

Ventilation: Handle only in a functioning chemical fume hood with face velocity >0.5 m/s.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for benzylic amines.

| PPE Component | Recommendation | Causality/Reasoning |

| Hand Protection | Nitrile (Double gloved) or Silver Shield laminate | Benzyl derivatives can permeate thin latex/nitrile rapidly. Laminate offers >4hr breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Safety glasses allow vapors to bypass and irritate the lacrimal glands. |

| Respiratory | Full-face respirator (Type ABEK filter) | Only required outside a fume hood. Amine vapors cause "Blue Haze" (glaucopsia) – temporary vision blurring. |

Handling Workflow Logic

Figure 2: Operational Workflow. Note the specific instruction to use weak acid for cleanup to neutralize amine residues immediately.

Emergency Response Architecture

Spill Management (The "Neutralization" Strategy)

Unlike solvent spills, amine spills cannot simply be absorbed. They must be neutralized to prevent toxic vapor release.

-

Evacuate the immediate area.

-

Don PPE (Double Nitrile gloves, Goggles, Lab coat).

-

Neutralize: Apply a weak acid solution (e.g., dilute citric acid or sodium bisulfate) to the spill. This converts the volatile free base into a non-volatile, water-soluble salt.

-

Absorb: Use vermiculite or sand on the neutralized mixture.[5]

-

Disposal: Place in a hazardous waste container labeled "Basic Organic Waste."

First Aid Specifics

-

Eye Contact: Flush for 15 minutes minimum . Time is tissue. The high pH causes saponification of eye lipids (corneal melting).

-

Skin Contact: Wash with soap and water.[2][6][7] Do not use alcohol, as it may enhance skin penetration of the lipophilic benzyl group.

Synthesis & Stability Context

For researchers using this as an intermediate:

-

Nucleophilicity: The piperidine nitrogen is moderately nucleophilic. It will react rapidly with alkyl halides and acid chlorides.

-

Salt Formation: If long-term storage is required, convert the free base to the Hydrochloride (HCl) salt using HCl in diethyl ether. The salt is a stable solid, non-volatile, and easier to handle.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46835622, 1-(4-Methoxybenzyl)piperidine-2,4-dione (Analogous Structure). Retrieved from [Link]

-

National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for Tertiary Amines. (General guidance on sensitization and aquatic toxicity). Retrieved from [Link]

Sources

- 1. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemos.de [chemos.de]

- 4. 1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. ors.od.nih.gov [ors.od.nih.gov]

- 8. Safety Manual | Chemistry [chem.duke.edu]

difference between N-benzyl and N-(4-methoxybenzyl) piperidine

Comparative Analysis in Synthetic Strategy and Medicinal Chemistry

Executive Summary

In the architecture of small molecule drug discovery, the distinction between N-benzyl piperidine (Bn-Pip) and N-(4-methoxybenzyl) piperidine (PMB-Pip) extends far beyond a simple methoxy substituent. This guide dissects these two moieties through two distinct lenses:

-

Synthetic Organic Chemistry: Where they function as protecting groups with divergent orthogonality profiles (PMB is acid/oxidative-labile; Bn is hydrogenolysis-labile).

-

Medicinal Chemistry: Where they act as pharmacophores, influencing lipophilicity, metabolic stability (CYP450 liability), and target binding kinetics (e.g., Acetylcholinesterase inhibitors like Donepezil).

Physicochemical & Electronic Divergence

The addition of a para-methoxy group induces significant electronic and physical changes. The oxygen atom acts as a powerful Electron Donating Group (EDG) via resonance (+M effect), which destabilizes the C-N bond under oxidative conditions while stabilizing the benzylic carbocation under acidic conditions.

Comparative Profile

| Feature | N-Benzyl Piperidine (Bn-Pip) | N-(4-Methoxybenzyl) Piperidine (PMB-Pip) |

| Electronic Nature | Neutral/Slightly deactivated relative to PMB. | Electron-Rich (Activated). Strong +M effect from OMe.[1] |

| Acid Stability | High (Stable to TFA, HCl at RT). | Moderate/Low (Cleaved by TFA, strong acids). |

| Oxidative Stability | High (Resistant to DDQ/CAN). | Low (Labile to DDQ/CAN via SET mechanism). |

| Metabolic Fate | Benzylic oxidation; N-dealkylation. | O-Demethylation (rapid CYP450 route) followed by conjugation. |

| cLogP (Lipophilicity) | ~2.5 - 2.8 (High lipophilicity). | Slightly lower/comparable (OMe adds polarity via H-bond accepting). |

| pKa (Conjugate Acid) | ~9.3 (Typical tertiary amine). | ~9.5 (Slightly more basic due to remote EDG effect). |

Synthetic Utility: Protecting Group Orthogonality[2]

The most critical technical distinction lies in orthogonality . Researchers often choose PMB over Bn when a molecule contains other benzyl groups (e.g., benzyl ethers) that must remain intact while the amine is deprotected.

The Deprotection Divergence

-

N-Benzyl (Bn): The "Gold Standard" for stability. It survives basic conditions, nucleophiles, and hydrides. Removal typically requires Hydrogenolysis (H₂/Pd-C) or harsh chloroformates (ACE-Cl).

-

N-PMB: The "Tuned" variant. It offers a "safety release" valve. It can be removed under Oxidative conditions (DDQ, CAN) which leaves normal benzyl ethers and esters untouched.[2]

Visualization: Orthogonal Deprotection Strategy

Figure 1: Decision tree for achieving chemoselectivity. PMB allows for the retention of other benzyl-protected sites.

Experimental Protocols

Protocol A: Oxidative Cleavage of N-PMB (The DDQ Method)

Use Case: Removing PMB in the presence of alkenes, benzyl ethers, or sulfur atoms that might poison Pd catalysts.

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM), Water.[2]

-

Dissolution: Dissolve N-PMB piperidine derivative (1.0 equiv) in a mixture of DCM:H₂O (18:1 v/v). The water is critical; it acts as the nucleophile to quench the oxonium intermediate.

-

Oxidation: Add DDQ (1.2 – 1.5 equiv) in a single portion at 0°C.

-

Reaction: Warm to room temperature and stir vigorously. The reaction typically turns deep green/red (charge transfer complex) and then fades to a precipitate.

-

Quench: Pour mixture into saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine.

-

Purification: The byproduct is p-methoxybenzaldehyde.[3] Flash chromatography is usually required to separate the free amine from the aldehyde and hydroquinone residues.

Protocol B: Catalytic Hydrogenolysis of N-Benzyl

Use Case: Standard deprotection when no reducible functional groups (alkenes, alkynes) are present.

Reagents: Pd/C (10 wt%), Hydrogen gas (H₂), Methanol or Ethanol.

-

Preparation: Dissolve N-Benzyl piperidine (1.0 equiv) in MeOH.

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (N₂). Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge with H₂ gas (balloon pressure is usually sufficient for simple benzyl amines; high pressure Parr shaker may be needed for sterically hindered substrates).

-

Monitoring: Stir at RT for 2–12 hours. Monitor by TLC (amine usually becomes more polar/ninhydrin active).

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH.

-

Isolation: Concentrate filtrate. If the amine is volatile, convert to HCl salt immediately.

Medicinal Chemistry: The Pharmacophore Perspective

In drug design, switching from Benzyl to PMB is not just about protection; it is a strategic SAR (Structure-Activity Relationship) modification.

Case Study: Donepezil (Aricept)

Donepezil, an AChE inhibitor for Alzheimer's, features a benzyl piperidine moiety.[4][5][6]

-

Binding: The benzyl group interacts with the peripheral anionic site (PAS) of the enzyme via

- -

The PMB Variant: Introducing a methoxy group (PMB) alters this interaction.[2][3]

-

Pros: The OMe can accept a hydrogen bond from the enzyme backbone or water network, potentially increasing potency.

-

Cons: The OMe group is a "metabolic soft spot."

-

Metabolic Liability Pathway

The 4-methoxy group is highly susceptible to O-demethylation by hepatic CYP450 enzymes.

Figure 2: Metabolic trajectory of the PMB moiety. The rapid clearance of the resulting phenol can reduce the drug's half-life compared to the unsubstituted benzyl analog.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The authoritative source on deprotection conditions).

-

Yonemitsu, O., et al. (1982). "DDQ oxidative cleavage of p-methoxybenzyl ethers." Journal of Organic Chemistry. Link

-

Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil)." Journal of Medicinal Chemistry. Link

- Hayes, K. S. (2001). "Industrial Aspects of Hydrogenation." Applied Catalysis A: General. (Reference for standard Pd/C hydrogenolysis protocols).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Methodological & Application

Application Note: Optimized Reductive Amination for the Synthesis of 1-(4-Methoxybenzyl)piperidine

Part 1: Introduction & Strategic Rationale

The synthesis of 1-(4-methoxybenzyl)piperidine represents a fundamental transformation in medicinal chemistry: the construction of a tertiary amine via the reductive amination of an aldehyde. This specific scaffold serves as a critical "linker" motif in the development of G-protein coupled receptor (GPCR) ligands, antihistamines, and neuroactive agents. The 4-methoxybenzyl (PMB) group is also a common protecting group for amines, making this reaction a proxy for protection strategies.

While multiple routes exist (e.g., alkylation with halides), reductive amination is preferred in drug development due to its convergence, avoidance of potent alkylating agents (genotoxins), and higher chemoselectivity.

This guide details two protocols:

-

Method A (The Gold Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB). This is the preferred method for research and scale-up due to its mild conditions and "one-pot" efficiency.

-

Method B (Cost-Optimized): Stepwise reduction using Sodium Borohydride (NaBH₄). This is an alternative for cost-sensitive, large-scale applications where process time is less critical than reagent cost.

Part 2: Reaction Mechanism & Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through two distinct phases: Imine Formation and Selective Reduction .[1][2]

Why Sodium Triacetoxyborohydride (STAB)?

We utilize STAB (

-

The Problem: Standard reducing agents like NaBH₄ are strong enough to reduce the starting aldehyde to an alcohol (a waste product) faster than they reduce the imine.

-

The Solution: STAB is sterically crowded and electron-deficient due to the acetoxy groups. It reduces aldehydes very slowly but reduces protonated iminium ions rapidly. This allows us to mix the aldehyde, amine, and reducing agent simultaneously without significant side reactions.

Pathway Visualization

The following diagram illustrates the equilibrium between the aldehyde and the hemiaminal, the dehydration to the iminium ion, and the irreversible reduction to the amine.

Caption: Mechanistic pathway of the Abdel-Magid reductive amination. The rate-determining step is often the formation of the iminium species, which is then rapidly trapped by the hydride donor.

Part 3: Experimental Protocols

Method A: The STAB Protocol (Recommended)

Based on the Abdel-Magid Protocol (J. Org. Chem. 1996)

Safety Note: STAB releases hydrogen gas upon contact with moisture. 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle in a fume hood.

Materials

-

Anisaldehyde: 1.0 equiv (e.g., 10 mmol, 1.36 g)

-

Piperidine: 1.0–1.1 equiv (e.g., 10-11 mmol, 0.85 g)

-

Sodium Triacetoxyborohydride (STAB): 1.4 equiv (e.g., 14 mmol, 2.97 g)

-

Acetic Acid (AcOH): 1.0 equiv (Optional but recommended to accelerate imine formation).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] Note: DCE is faster, but THF is greener.

Step-by-Step Workflow

-

Imine Formation (Pre-complexation):

-

In a dry round-bottom flask, dissolve Anisaldehyde (1.0 equiv) and Piperidine (1.05 equiv) in DCE (concentration ~0.2 M).

-

Add Acetic Acid (1.0 equiv).

-

Expert Insight: Stir for 15–30 minutes at Room Temperature (RT) before adding the reducing agent. This shifts the equilibrium toward the imine, minimizing direct reduction of the aldehyde.

-

-

Reduction:

-

Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence (H₂ evolution) may occur.

-

Stir at RT under nitrogen atmosphere.

-

-

Monitoring:

-

Check via TLC (System: 10% MeOH in DCM) or LC-MS after 2–4 hours.

-

Endpoint: Disappearance of anisaldehyde spot.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous

(sodium bicarbonate). Stir for 15 minutes to destroy excess borohydride and neutralize acetic acid. -

Extract the aqueous layer with Dichloromethane (DCM) (3x).

-

Combine organic layers, dry over

or

-

-

Purification:

-

The crude material is often >90% pure. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Method B: The NaBH₄ Protocol (Alternative)

Two-step procedure required to prevent aldehyde reduction.

-

Imine Formation:

-

Dissolve Anisaldehyde (1.0 equiv) and Piperidine (1.0 equiv) in Methanol (MeOH).

-

Add dehydrating agent (e.g.,

or Molecular Sieves) to push equilibrium (Optional but improves yield). -

Stir/Reflux for 2–4 hours.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Carefully add Sodium Borohydride (NaBH₄) (1.0 equiv) portion-wise. Caution: Exothermic.

-

Warm to RT and stir for 1 hour.

-

-

Workup:

-

Quench with water/dilute HCl (carefully, to pH ~2 to break boron complexes), then basify with NaOH to pH >10 to liberate the free amine.

-

Extract with DCM.

-

Part 4: Validation & Quality Control

To ensure the integrity of the synthesized compound, compare your analytical data against these standard values.

Analytical Data Summary

| Technique | Parameter | Diagnostic Signal (Expected) | Interpretation |

| 1H NMR | Benzylic | Confirms C-N bond formation.[3] Disappearance of aldehyde CHO (~10 ppm). | |

| 1H NMR | Methoxy | Confirms integrity of anisole ring.[4] | |

| 1H NMR | Piperidine | Characteristic of tertiary piperidine ring. | |

| 13C NMR | Benzylic Carbon | Significant upfield shift from aldehyde C=O (~190 ppm). | |

| MS (ESI) | m/z 206.15 | Molecular weight verification ( |

Workflow Visualization: Workup & QC

Caption: Standard workup procedure to isolate the free base amine from the reductive amination mixture.

Part 5: Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Equilibrium favors the aldehyde/hemiaminal, or wet solvent is hydrolyzing the imine.

-

Fix: Add activated molecular sieves (3Å or 4Å) during the imine formation step (Step 1). Increase Acetic Acid to 1.5 equiv.

-

-

Issue: "Stuck" Aldehyde Spot on TLC.

-

Cause: STAB may have decomposed (it is moisture sensitive).

-

Fix: Use a fresh bottle of STAB. Ensure the reaction is under Nitrogen/Argon.

-

-

Issue: Dialkylation.

-

Context: Not possible with Piperidine (secondary amine), but a common issue if using primary amines.

-

Note: With piperidine, this is a non-issue, making the reaction cleaner than primary amine variants.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.[7] Organic Process Research & Development, 10(5), 971–1031.[7]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404.

-

PubChem Compound Summary. (2023). 1-(4-Methoxybenzyl)piperidine.[8] National Center for Biotechnology Information.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. redalyc.org [redalyc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 1-((4-methoxyphenyl)methyl)piperidine via Reductive Amination

Abstract

Reductive amination stands as a cornerstone in synthetic organic chemistry, particularly within pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of 1-((4-methoxyphenyl)methyl)piperidine from piperidine and 4-methoxybenzaldehyde. We delve into the mechanistic rationale behind the choice of reagents, emphasizing the superiority of sodium triacetoxyborohydride (NaBH(OAc)₃) for its selectivity and safety profile.[2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles to ensure robust and reproducible outcomes.

The Principle of the Method: A Strategic Approach to Amine Synthesis

The synthesis of tertiary amines via direct alkylation of secondary amines with alkyl halides is often plagued by side reactions, such as the formation of quaternary ammonium salts, leading to purification challenges and reduced yields.[3] Reductive amination provides an elegant and highly effective alternative, proceeding through a two-stage, one-pot process.[4]

First, the secondary amine (piperidine) reacts with the aldehyde (4-methoxybenzaldehyde) to form a key intermediate, the iminium ion. This reaction is typically catalyzed by a weak acid, such as acetic acid, which activates the carbonyl group for nucleophilic attack and facilitates the subsequent dehydration.[5]

Second, a selective reducing agent is used to reduce the iminium ion to the target tertiary amine. The choice of reducing agent is critical for the success of a one-pot procedure.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This reagent is the gold standard for modern reductive aminations.[6] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild and selective hydride donor.[4] Crucially, NaBH(OAc)₃ reduces the electrophilic iminium ion intermediate significantly faster than it reduces the starting aldehyde.[4][7] This chemoselectivity prevents the formation of the corresponding alcohol byproduct (4-methoxybenzyl alcohol) and allows all reagents to be combined in a single reaction vessel, simplifying the experimental setup.[2]

-

Alternative Reagents: While other hydrides exist, they present notable disadvantages. Sodium borohydride (NaBH₄) is a more powerful reducing agent and will readily reduce the aldehyde, leading to a mixture of products.[8][9] Sodium cyanoborohydride (NaBH₃CN) offers similar selectivity to STAB but is acutely toxic and generates hazardous cyanide waste, making STAB the environmentally and personally safer choice.[2][3]

The overall transformation is a robust and high-yielding method for amine synthesis, tolerant of a wide variety of functional groups.[10]

Reaction Scheme and Mechanism

The reaction proceeds via the formation of an iminium cation, which is then reduced by hydride transfer.

Overall Reaction:

Detailed Mechanism:

-

Nucleophilic Attack: The lone pair of the nitrogen atom in piperidine attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

-

Hemiaminal Formation: A proton transfer cascade results in a neutral hemiaminal intermediate.

-

Iminium Ion Formation: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). The subsequent elimination of water, driven by the nitrogen lone pair, generates a resonance-stabilized iminium cation.

-